7-Methyl-1-benzothiophene-3-sulfonyl chloride
CAS No.:
Cat. No.: VC16689582
Molecular Formula: C9H7ClO2S2
Molecular Weight: 246.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7ClO2S2 |
|---|---|
| Molecular Weight | 246.7 g/mol |
| IUPAC Name | 7-methyl-1-benzothiophene-3-sulfonyl chloride |
| Standard InChI | InChI=1S/C9H7ClO2S2/c1-6-3-2-4-7-8(14(10,11)12)5-13-9(6)7/h2-5H,1H3 |
| Standard InChI Key | QAISVXJHXQCRQL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=CS2)S(=O)(=O)Cl |
Introduction
Overview of 7-Methyl-1-benzothiophene-3-sulfonyl chloride
"7-Methyl-1-benzothiophene-3-sulfonyl chloride" is a sulfonyl chloride derivative of benzothiophene. Benzothiophenes are heterocyclic aromatic compounds consisting of a benzene ring fused with a thiophene ring. The addition of a sulfonyl chloride group at the 3-position and a methyl group at the 7-position suggests that this compound could serve as an intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, or materials science.
Potential Applications
Based on its structure, "7-Methyl-1-benzothiophene-3-sulfonyl chloride" may have applications in:
-
Pharmaceutical Synthesis:
-
Sulfonyl chlorides are commonly used to synthesize sulfonamides, which are key functional groups in many drugs with antibacterial, antifungal, and anticancer properties.
-
Benzothiophene derivatives are known for their bioactivity and are found in drugs like raloxifene (used for osteoporosis).
-
-
Agrochemicals:
-
Sulfonyl chlorides can be used to create herbicides or pesticides by reacting with various nucleophiles.
-
-
Materials Science:
-
Benzothiophene derivatives are sometimes used in organic electronics due to their aromaticity and stability.
-
Synthesis Pathways
While specific synthesis methods for this compound are unavailable in the search results, general methods for synthesizing sulfonyl chlorides include:
-
Chlorosulfonation of benzothiophenes using reagents like chlorosulfonic acid ().
-
Functionalization at specific positions using directed ortho-lithiation or Friedel-Crafts reactions.
Safety and Handling
Sulfonyl chlorides are typically corrosive and can release hydrogen chloride gas upon hydrolysis. Proper safety measures, such as working in a fume hood and wearing protective equipment, are essential when handling these compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume